REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[C:10]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:9][S:8][C:7]=1[NH2:17])=O)C.C(O)(=O)C.[CH:22](N)=[NH:23]>C(O)C>[C:11]1([C:10]2[C:6]3[C:4](=[O:3])[NH:23][CH:22]=[N:17][C:7]=3[S:8][CH:9]=2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:1.2|
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Name
|
|
Quantity
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350.43 g
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Type
|
reactant
|
Smiles
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C(C)OC(=O)C1=C(SC=C1C1=CC=CC=C1)N
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Name
|
|
Quantity
|
799.13 g
|
Type
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reactant
|
Smiles
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C(C)(=O)O.C(=N)N
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
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C(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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under reflux for 18 hours
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Duration
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18 h
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Type
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FILTRATION
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Details
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The resulting solid was collected by filtration
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Type
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WASH
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Details
|
washed with a little cold ethanol
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Type
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CUSTOM
|
Details
|
crystallised from ethanol
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Name
|
|
Type
|
product
|
Smiles
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C1(=CC=CC=C1)C1=CSC=2N=CNC(C21)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |